molecular formula C12H8Br2N2OS2 B14199224 2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole CAS No. 854607-42-4

2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole

Cat. No.: B14199224
CAS No.: 854607-42-4
M. Wt: 420.1 g/mol
InChI Key: LBDIZTSYSWJVJL-UHFFFAOYSA-N
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Description

2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that features both thienyl and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 5-bromo-3-methyl-2-thiophenecarboxylic acid hydrazide with a suitable reagent to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds would generally involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thienyl and oxadiazole rings can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology and Medicine:

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(2-thienyl)-1,3,4-oxadiazole: Lacks the bromine and methyl groups, which might affect its reactivity and applications.

    2,5-Bis(5-bromo-2-thienyl)-1,3,4-oxadiazole: Similar but without the methyl groups, potentially leading to different physical and chemical properties.

Uniqueness

The presence of bromine and methyl groups in 2,5-Bis(5-bromo-3-methyl-2-thienyl)-1,3,4-oxadiazole might confer unique reactivity and properties, making it suitable for specific applications where other similar compounds might not be as effective.

Properties

CAS No.

854607-42-4

Molecular Formula

C12H8Br2N2OS2

Molecular Weight

420.1 g/mol

IUPAC Name

2,5-bis(5-bromo-3-methylthiophen-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C12H8Br2N2OS2/c1-5-3-7(13)18-9(5)11-15-16-12(17-11)10-6(2)4-8(14)19-10/h3-4H,1-2H3

InChI Key

LBDIZTSYSWJVJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)Br)C2=NN=C(O2)C3=C(C=C(S3)Br)C

Origin of Product

United States

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